molecular formula C16H22O3 B1530356 Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate CAS No. 93163-83-8

Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate

Cat. No.: B1530356
CAS No.: 93163-83-8
M. Wt: 262.34 g/mol
InChI Key: SYNLKHBKWGMOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a ketone moiety, which are essential for its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C15H18O3
  • Molecular Weight: 250.30 g/mol

The presence of the isopropyl group on the benzyl ring is believed to influence its biological properties significantly.

Synthesis

The synthesis of this compound typically involves the reaction of 4-isopropylbenzyl chloride with ethyl acetoacetate in the presence of a base. The reaction conditions can be optimized to enhance yield and purity, often employing techniques such as reflux or microwave-assisted synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has demonstrated inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium species. This inhibition could lead to antimalarial effects, making it a candidate for further development in malaria treatment .

Yeast-Mediated Reactions

A study focusing on yeast-mediated reductions of similar compounds found that this compound could undergo enzymatic transformations yielding high enantioselectivity. The research utilized NMR spectroscopy to monitor reaction kinetics, revealing that substrate size and shape significantly impacted enzyme binding efficiency .

Antioxidant Activity

In another investigation, the antioxidant properties of the compound were assessed using various in vitro assays. Results indicated that this compound exhibited notable free radical scavenging activity, which could contribute to its therapeutic potential against oxidative stress-related diseases .

Research Findings Summary Table

Biological Activity Findings Reference
AntimicrobialEffective against E. coli and S. aureus; low MIC values
Enzyme InhibitionInhibits DHODH in Plasmodium species
Yeast-Mediated ReactionsHigh enantioselectivity in reductions
Antioxidant ActivityNotable free radical scavenging

Properties

IUPAC Name

ethyl 3-oxo-2-[(4-propan-2-ylphenyl)methyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-5-19-16(18)15(12(4)17)10-13-6-8-14(9-7-13)11(2)3/h6-9,11,15H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNLKHBKWGMOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.